6-(3,5-ジクロロフェニル)ニコチン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

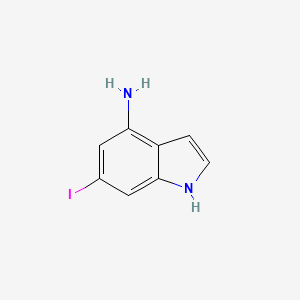

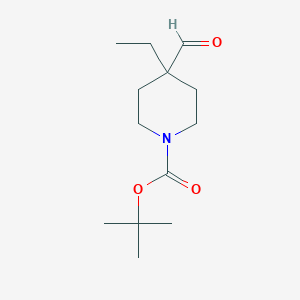

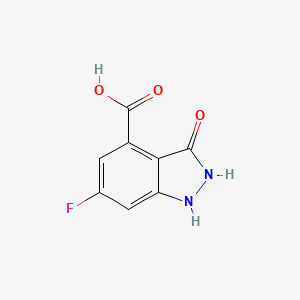

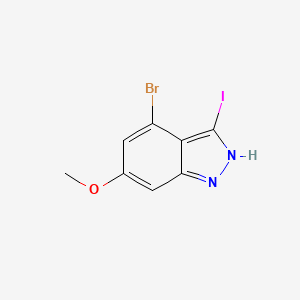

6-(3,5-Dichlorophenyl)nicotinic acid is a derivative of nicotinic acid, which is known for its pharmacological potential in the management of dyslipidemia and cancer progression. Nicotinic acid itself is a well-known compound that has been used in the treatment of hyperlipidemia due to its lipid-modifying effects. The substitution of the nicotinic acid molecule at the 6th position with a 3,5-dichlorophenyl group is expected to confer additional properties that could be beneficial in the inhibition of specific enzymes like carbonic anhydrase III (CAIII), which is an emerging pharmacological target .

Synthesis Analysis

The synthesis of 6-substituted nicotinic acid analogs, including those with dichlorophenyl groups, involves the introduction of various substituents at the 6th position of the pyridine ring of nicotinic acid. While the specific synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid is not detailed in the provided papers, similar compounds have been synthesized and studied for their biological activity. For instance, nicotinic acid hydrazide has been incorporated into new pyrazole derivatives, which suggests that the synthesis of nicotinic acid analogs can be achieved through various organic synthesis routes involving condensation, substitution, and other reactions .

Molecular Structure Analysis

The molecular structure of 6-(3,5-Dichlorophenyl)nicotinic acid is characterized by the presence of a pyridine ring, which is essential for the biological activity of nicotinic acid derivatives. The carboxylic acid group at the 3rd position of the pyridine ring is crucial for binding to the active site of enzymes like CAIII through coordinate bond formation with a Zn+2 ion. The presence of a hydrophobic group, such as the 3,5-dichlorophenyl moiety at the 6th position, is believed to enhance the activity of the compound by providing a hydrogen bond acceptor and increasing the overall hydrophobic interactions with the target enzyme .

Chemical Reactions Analysis

The chemical reactions involving 6-(3,5-Dichlorophenyl)nicotinic acid are primarily centered around its interaction with enzymes like CAIII. The inhibitory activity of nicotinic acid analogs against CAIII has been confirmed through chromatographic studies, which show a concentration-dependent vacancy peak indicative of binding. The weak esterase activity of CAIII is utilized to confirm the inhibitory mode of these compounds, suggesting that they may act as competitive inhibitors by occupying the active site of the enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(3,5-Dichlorophenyl)nicotinic acid are not explicitly detailed in the provided papers. However, based on the general properties of nicotinic acid and its derivatives, it can be inferred that the compound is likely to be solid at room temperature and may exhibit moderate solubility in water due to the presence of the carboxylic acid group. The dichlorophenyl group may increase the compound's lipophilicity, which could influence its absorption and distribution in biological systems. The inhibitory activity of similar compounds on enzymes like CAIII and NPC1L1 suggests that these analogs have the potential to modulate lipid metabolism and could be explored further for their antihyperlipidemic activity .

科学的研究の応用

新規ニコチン酸誘導体の合成

ニコチン酸は、新規ニコチン酸誘導体の合成における出発化合物として使用されます . 適切なアルデヒドとの一連の縮合反応により、一連のアシルヒドラゾンが得られます . これらのアシルヒドラゾンのいくつかは、グラム陽性菌に対して有望な活性を示します .

抗菌活性

ニコチン酸から誘導されたアシルヒドラゾンは、抗菌活性を示します。 例えば、いくつかの化合物は、黄色ブドウ球菌ATCC 12228および金黄色ブドウ球菌ATCC 43300に対して有意な活性を示します .

1,3,4-オキサジアゾリン誘導体の合成

アシルヒドラゾンは、無水酢酸中で環化反応に付され、新規の3-アセチル-2,5-二置換-1,3,4-オキサジアゾリン誘導体が得られます . これらの誘導体もまた、抗菌活性を示します .

細胞毒性

ニコチン酸から誘導された最も性能の良い化合物は、正常細胞株に対して細胞毒性を示しません . これは、病原性または日和見的な微生物が原因の感染症の予防および治療に使用するための潜在的な候補となります .

植物病害抵抗性

2,6-ジクロロイソニコチン酸を含むニコチン酸誘導体は、植物の病害に対する抵抗性を誘導するために使用されてきました . それらはエリシターとして作用し、植物の免疫系を刺激し、感染症に対して抵抗性を生み出します .

植物の全身獲得抵抗性(SAR)

2,6-ジクロロイソニコチン酸は、細菌および菌類に対する植物の抵抗性の合成誘導物質として同定されています . それは、さまざまな植物の病原体が原因の病気に対する抵抗性を高めます .

作用機序

- 6-(3,5-Dichlorophenyl)nicotinic acid primarily interacts with nicotinic cholinergic receptors . These receptors are found in various tissues, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .

- Upon binding to nicotinic receptors, 6-(3,5-Dichlorophenyl)nicotinic acid exerts two effects:

- The compound’s downstream effects involve multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUUXDZIZHGFQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647040 |

Source

|

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887976-70-7 |

Source

|

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)